molecular formula C12H11N3OS B2932098 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime CAS No. 5268-76-8

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime

Cat. No. B2932098
CAS RN: 5268-76-8
M. Wt: 245.3
InChI Key: OPFFSJMMXHXUNI-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime” is a compound that belongs to the class of thiazolo[3,2-a]benzimidazoles . Thiazolo[3,2-a]benzimidazole systems have been known for more than seven decades and have been the subject of considerable interest due to their biological activities .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]benzimidazoles involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .

Scientific Research Applications

Synthesis and Biological Activity

A study outlined the synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, demonstrating significant biological activities. These compounds exhibited potent immunosuppressive and immunostimulatory effects, alongside notable cytotoxicity against specific cancer cell lines, indicating their therapeutic potential in immunomodulation and cancer treatment (H. Abdel-Aziz et al., 2011).

Antimicrobial Applications

Research into benzimidazole derivatives with an oxime functionality showcased their synthesis and tested their antifungal activity. This investigation contributes to the understanding of structure-activity relationships in the development of new antimycotic agents (M. Raga et al., 1992).

Novel Synthetic Methodologies

Another study presented efficient microwave-mediated synthesis methods for benzothiazole- and benzimidazole-based heterocycles. This work provides valuable insights into novel synthetic routes that could streamline the production of these compounds for further research and development (Ahmed F Darweesh et al., 2016).

Spectrophotometric Determination

The use of 1-(Benzimidazol-2-yl) ethanone thiosemicarbazone for the extraction and spectrophotometric determination of Cobalt (II) highlights the compound's utility in analytical chemistry. The methodology offers a novel approach to trace metal analysis, crucial in various scientific and industrial applications (K. Syamasundar et al., 2006).

Antineoplastic Agents

Research into the synthesis and evaluation of thiazolobenzimidazoles incorporating phosphor esters showcases the potential antineoplastic properties of these compounds. This study contributes to the development of new cancer therapies, demonstrating the versatility and therapeutic potential of thiazolobenzimidazole derivatives (W. M. Abdou et al., 2017).

properties

IUPAC Name

(NE)-N-[1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-7(14-16)11-8(2)15-10-6-4-3-5-9(10)13-12(15)17-11/h3-6,16H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFFSJMMXHXUNI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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